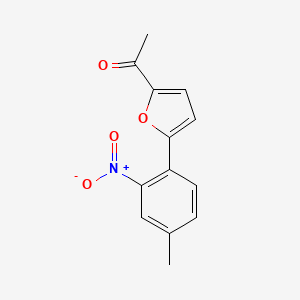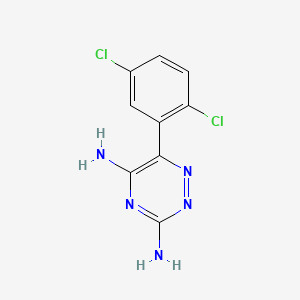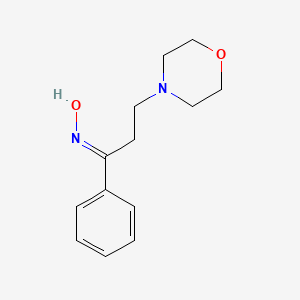
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine typically involves the reaction of a morpholine derivative with a phenylpropylidene precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may have various applications in scientific research, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxyphthalimide: Known for its use as a catalyst in oxidation reactions.
N-Hydroxybenzotriazole: Commonly used in peptide synthesis.
N-Hydroxyurea: Investigated for its potential therapeutic applications.
Uniqueness
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may possess unique properties that differentiate it from other hydroxylamines, such as specific reactivity, stability, or biological activity.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13+ |
Clave InChI |
ZAIKTKHMAIYBHA-BUHFOSPRSA-N |
SMILES isomérico |
C1COCCN1CC/C(=N\O)/C2=CC=CC=C2 |
SMILES canónico |
C1COCCN1CCC(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




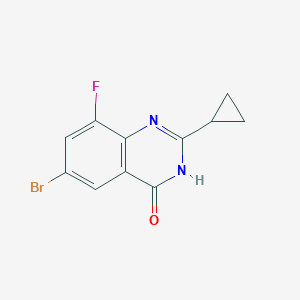
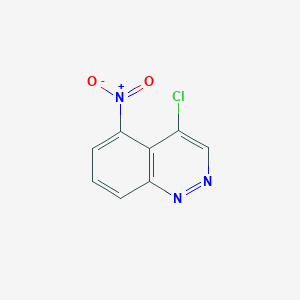
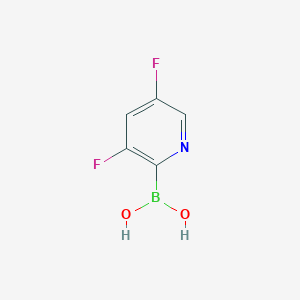
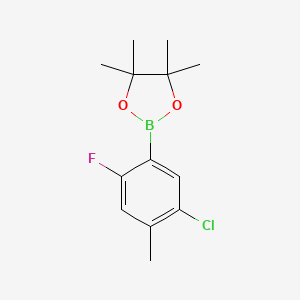
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)

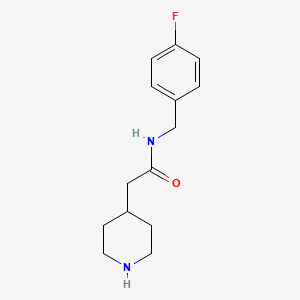
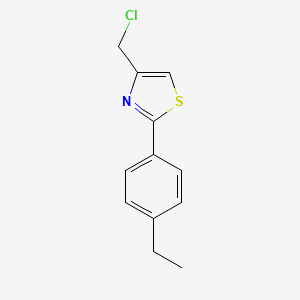
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
